molecular formula C7H7N5 B6165648 pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 2312-91-6

pyrido[2,3-d]pyrimidine-2,4-diamine

カタログ番号: B6165648
CAS番号: 2312-91-6
分子量: 161.2
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidine-2,4-diamine (CAS 2312-91-6) is a bicyclic nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and anticancer research . This structure is an emerging pharmacophore of significant interest due to its broad spectrum of bioactivities, with extensive research focused on its antitumor properties . The compound's primary research value lies in its function as a key precursor and core structure for synthesizing potent inhibitors of critical enzymatic targets. Notably, derivatives of this compound have been developed as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and a validated target for cancer therapy . Furthermore, structural elaborations of this core have yielded potent and selective kinase inhibitors, including compounds that target eukaryotic elongation factor-2 kinase (eEF-2K), an atypical kinase upregulated in various malignant cells . One prominent derivative, known as A-484954, is a cell-permeable, ATP-competitive inhibitor of eEF-2K (IC₅₀ = 420 nM), demonstrating the scaffold's potential for probing kinase function in cancer cell proliferation and survival pathways . The mechanism of action for molecules based on this scaffold often involves competitive binding at the ATP-binding pocket of target kinases, forming key hydrogen bonds with residues in the hinge region, as demonstrated through homology modeling and docking studies . Researchers utilize this compound as a versatile building block for the design and synthesis of novel therapeutic agents, making it an invaluable tool for investigating signaling pathways and developing targeted cancer treatments . This product is intended for research applications only and is not for diagnostic or therapeutic use.

特性

CAS番号

2312-91-6

分子式

C7H7N5

分子量

161.2

純度

95

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of suitable pyrimidine derivatives with various amines. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step synthesis with intermediate purification steps to achieve the desired product quality .

化学反応の分析

Types of Reactions

Pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium cyanoborohydride, Raney nickel.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .

科学的研究の応用

Biological Activities

Pyrido[2,3-d]pyrimidine-2,4-diamine exhibits a broad spectrum of biological activities, making it a valuable scaffold in drug development. Key applications include:

  • Anticancer Activity : The compound has been identified as a potent inhibitor of several kinases involved in cancer progression, including mTOR and cyclin-dependent kinases (CDKs). It shows promise in inducing apoptosis and inhibiting angiogenesis, which are crucial for tumor growth control .
  • Antimicrobial Properties : Research indicates that derivatives of pyrido[2,3-d]pyrimidine can act against various bacterial strains, suggesting potential for developing new antibiotics .
  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is a target for many antimalarial and anticancer drugs. Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit DHFR effectively .

Medicinal Chemistry Insights

Recent studies have highlighted the compound's role in targeting specific pathways associated with cancer and other diseases:

Target Activity Reference
mTORSelective inhibition
CDK4/6Anticancer activity
eEF-2KInhibitor with significant potency
PI3K/mTORInhibitor for various cancers

Case Study: Anticancer Properties

A notable case study involved the synthesis and evaluation of pyrido[2,3-d]pyrimidine-2,4-diamines as inhibitors of mTOR kinase. These compounds demonstrated significant anticancer activity with IC50 values indicating effective inhibition against various cancer cell lines . Additionally, the compound's ability to induce G2/M cell cycle arrest and activate caspase pathways underlines its potential as a therapeutic agent.

Synthetic Pathways

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves reactions with uracil derivatives under controlled conditions. The following table summarizes key synthetic routes:

Synthesis Method Description Yield
Alkylation with Uracil DerivativesDirect alkylation using ethyl or propyl iodide40–53%
Vilsmeier Reagent TreatmentTreatment of uracil with Vilsmeier reagentVariable

作用機序

The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. It acts as a kinase inhibitor by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potent anticancer agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of pyrido[2,3-d]pyrimidine-2,4-diamine, highlighting differences in core structure, biological targets, and activity:

Compound Class Core Structure Key Modifications Target Activity Synthesis Highlights References
This compound Pyridine + pyrimidine 5-Methyl, 6-(3,4,5-trimethoxybenzyl) DHFR, mTOR IC50: 420–930 nM (eEF-2K) Reductive amination, alkylation
Furo[2,3-d]pyrimidine-2,4-diamine Furan + pyrimidine 2-Methoxyphenyl substituents DHFR Not specified Condensation with aldehydes
Pyrrolo[2,3-d]pyrimidine-2,4-diamine Pyrrole + pyrimidine Alkyl/aryl side chains FAK IC50: <100 nM Scaffold hopping from pyrimidine
Thieno[3,2-d]pyrimidine Thiophene + pyrimidine Benzyl groups FAK, PTP1B Improved selectivity Structural modification
Pyrido[2,3-d]pyrimidine-2,4-dione Pyridine + pyrimidine-dione R1, R2, R3 substituents eEF-2K, herbicides IC50: 420 nM (eEF-2K) Condensation of 6-aminouracils

Structural and Functional Differences

  • Pyrrolo[2,3-d]pyrimidine-2,4-diamine: Nitrogen in the pyrrole ring facilitates hydrogen bonding with kinase ATP-binding pockets, enhancing FAK inhibition . Thieno[3,2-d]pyrimidine: Sulfur’s electron-rich nature improves metabolic stability and selectivity for phosphatases like PTP1B .
  • Substituent Effects :

    • The 3,4,5-trimethoxybenzyl group in this compound increases lipophilicity, favoring DHFR binding .
    • In pyrido[2,3-d]pyrimidine-2,4-diones, ketone groups at positions 2 and 4 enable interactions with eEF-2K’s catalytic domain, though reduced basicity limits kinase selectivity compared to diamines .

Q & A

Q. What are the common synthetic routes for pyrido[2,3-d]pyrimidine-2,4-diamine derivatives, and what reagents are critical for regioselective cyclization?

this compound derivatives are typically synthesized via cyclization reactions. A widely used method involves the condensation of 6-aminouracil derivatives with aldehydes or ketones under reflux conditions. For example, the Vilsmeier reagent (generated from phosphoryl chloride and dimethylformamide) facilitates cyclization, yielding pyrido[2,3-d]pyrimidine cores with ~78% efficiency when optimized . Critical reagents include ammonium acetate (for cyclization) and Raney Nickel (for reductive amination). Regioselectivity is influenced by substituent positioning on precursor molecules, as seen in the synthesis of 6-bromo derivatives .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound analogs?

¹H and ¹³C NMR are essential for confirming substituent positions and hydrogen bonding patterns. For instance, the amino protons at positions 2 and 4 typically appear as broad singlets (δ 6.5–7.5 ppm), while aromatic protons in the pyridine ring resonate between δ 7.8–8.5 ppm. X-ray crystallography further resolves ambiguities, as demonstrated for 6-bromo derivatives with defined morpholine substituents .

Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibition activity?

Kinase inhibition assays (e.g., ADP-Glo™ or radiometric assays) using recombinant enzymes (e.g., eEF-2K or CDK) are standard. IC₅₀ values for pyrido[2,3-d]pyrimidine derivatives like A-484954 (compound 6) against eEF-2K are measured at 420 nM, with dose-response curves generated using 10-dose dilutions . Cell-based assays (e.g., MDA-MB-231 breast cancer lines) validate target engagement under glucose-deprived conditions .

Advanced Research Questions

Q. How do substituents at positions 5, 6, and 7 influence the structure-activity relationship (SAR) of this compound derivatives?

  • Position 5 : Methyl or aryl groups enhance hydrophobic interactions with kinase ATP-binding pockets. For example, 5-methyl derivatives show improved selectivity for eEF-2K over AMPK .
  • Position 6 : Bromo or methoxyphenylthio groups increase steric bulk, reducing off-target effects. The 6-(4-methoxyphenylthio)methyl derivative (CAS 159210-74-9) exhibits 10-fold higher kinase selectivity compared to unsubstituted analogs .
  • Position 7 : Aryl or benzyl groups (e.g., 7-(2-methylphenyl)) improve cellular permeability, as evidenced by IC₅₀ shifts in cell-based vs. enzymatic assays .

Q. What computational strategies optimize pyrido[2,3-d]pyrimidine derivatives for target binding?

Homology modeling (e.g., using Dictyostelium MHCK A as a template for eEF-2K) and molecular docking (Gold 5.1 software) predict binding poses. Key interactions include hydrogen bonds with K170 and I232 residues and hydrophobic packing under the Gly-rich loop . Free energy perturbation (FEP) calculations further refine substituent effects on binding affinity.

Q. How can contradictory synthetic yields be resolved when using Vilsmeier reagents?

Discrepancies in yields (e.g., 66% vs. 78%) arise from trace water in reaction mixtures. Strict anhydrous conditions (e.g., molecular sieves) and catalytic dimethylformamide/oxalyl chloride improve reproducibility. Solvent evaporation before cyanoacetamide addition minimizes hydrolysis side products .

Methodological Challenges and Troubleshooting

Q. What purification techniques address low yields in multi-step syntheses?

  • Column Chromatography : Use gradient elution (hexane/ethyl acetate to dichloromethane/methanol) for polar intermediates.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify 6-bromo derivatives with >95% purity .
  • HPLC-MS : Reverse-phase C18 columns (0.1% formic acid/acetonitrile) resolve regioisomeric byproducts .

Q. How do reaction conditions impact nitration pathways in pyrido[2,3-d]pyrimidine derivatives?

Nitration with fuming HNO₃ at 0°C favors position 5 substitution, while dilute HNO₃ at 25°C targets position 7. Solvent polarity (e.g., acetic acid vs. sulfolane) further modulates electrophilic aromatic substitution .

Safety and Handling

  • Toxicity : Pyrido[2,3-d]pyrimidine derivatives may exhibit mutagenic potential. Handle with nitrile gloves and in fume hoods (OSHA PEL: 5 mg/m³) .
  • Storage : Store at –20°C under argon to prevent oxidation of amino groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。